molecular formula C8H6ClIO B2438087 3-Iodo-4-methylbenzoyl chloride CAS No. 52107-98-9

3-Iodo-4-methylbenzoyl chloride

Cat. No.: B2438087
CAS No.: 52107-98-9
M. Wt: 280.49
InChI Key: JCOQBCLTGOENLA-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylbenzoyl chloride can be synthesized from 3-iodo-4-methylbenzoic acid. The typical method involves the reaction of 3-iodo-4-methylbenzoic acid with thionyl chloride in chloroform. The reaction is carried out at elevated temperatures (around 60-80°C) for several hours. The resulting product is then purified to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative.

Scientific Research Applications

3-Iodo-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-4-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

    Benzoyl chloride: The parent compound without the iodine and methyl substitutions.

    3-Iodobenzoyl chloride: Similar structure but lacks the methyl group.

    4-Methylbenzoyl chloride: Similar structure but lacks the iodine atom.

Uniqueness: 3-Iodo-4-methylbenzoyl chloride is unique due to the presence of both iodine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

3-iodo-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOQBCLTGOENLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thionyl chloride (8.2 ml, 112.5 mmol) was added to a mixture of 3-iodo-4-methylbenzoic acid (18.5 g, 75 mmol) in chloroform (100 ml) and heated at 61° C. for 16 hours. The solvent was removed in vacuo and excess thionyl chloride removed by azeotroping with toluene (3×30 ml). The desired product was formed as a beige solid (19.5 g 93%) and used in subsequent reactions without further purification.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-iodo-4-methylbenzoic acid (10.0 g, 38.2 mmol) in thionyl chloride (30.0 mL) was heated at reflux for 3 hours. The resulting yellow solution was cooled to room temperature and concentrated under reduced pressure to afford 3-iodo-4-methylbenzoyl chloride. A solution of 3-iodo-4-methylbenzoyl chloride (1 g, 4 mmol) in dichloromethane (10 mL) was added slowly to a 0° C. solution of 3-amino-4-fluorobenzotrifluoride (0.7 ml, 4 mmol) and diisopropylethylamine (0.9 ml, 5 mmol) in dichloromethane (10 mL). The reaction stirred at 0° C. and warmed to room temperature over 20 hours. The reaction mixture was purified via column chromatography on silica gel (gradient elution with 0 to 100% ethyl acetate-hexane) to afford N-(2-fluoro-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide 34 MS m/z found 423.9 [MH+]; calc. for C15H10F4INO=423.14.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Iodo-4-methylbenzoic acid (9.84 g) was dissolved in THF (50 ml) and thionyl chloride (4 ml) and DMF (0.05 ml) were added. The mixture was heated under ref lux for 3 hrs. The reaction mixture was concentrated under reduced pressure to give 3-iodo-4-methylbenzoyl chloride (10.18 g) as a brown powder. Then, by the reaction in the same manner as in Example 26-i), the title compound (3.47 g) was obtained from a solution of 3-iodo-4-methylbenzoyl chloride (4.00 g) and methylamine in THF (2M, 30 ml) as colorless powder crystals
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Two

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